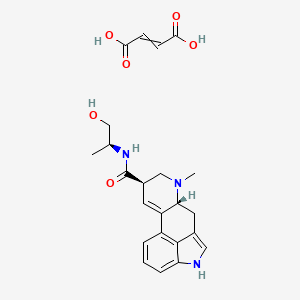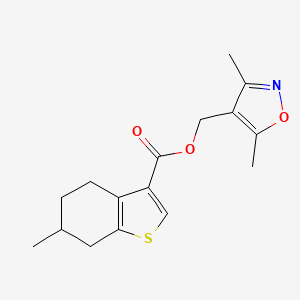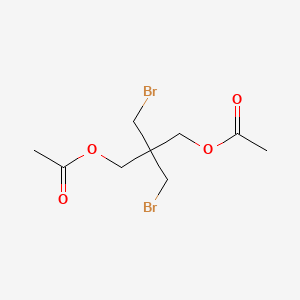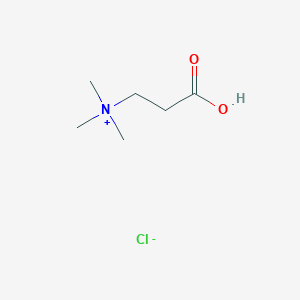
(2-Carboxyethyl)trimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Carboxyethyl)trimethylammonium chloride is a quaternary ammonium compound with a carboxyethyl group attached to the nitrogen atom. This compound is known for its cationic nature and is widely used in various chemical and biological applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Carboxyethyl)trimethylammonium chloride typically involves the quaternization of trimethylamine with a carboxyethyl halide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{Cl-CH}_2\text{CH}_2\text{COOH} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{CH}_2\text{COOH} \cdot \text{Cl}^- ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Carboxyethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The chloride ion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion-exchange resins or other halide salts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Various quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
(2-Carboxyethyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of cationic surfactants and antimicrobial agents.
Medicine: Investigated for its potential use in drug delivery systems due to its cationic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its conditioning properties.
Wirkmechanismus
The mechanism of action of (2-Carboxyethyl)trimethylammonium chloride involves its interaction with negatively charged molecules and surfaces. The cationic nature of the compound allows it to bind to anionic sites, disrupting the structure and function of biological membranes or facilitating the transfer of reactants in chemical reactions. This interaction is crucial in its role as an antimicrobial agent and phase transfer catalyst.
Vergleich Mit ähnlichen Verbindungen
(2-Hydroxyethyl)trimethylammonium chloride: Similar structure but with a hydroxyethyl group instead of a carboxyethyl group.
(2-Methoxyethyl)trimethylammonium chloride: Contains a methoxyethyl group.
(2-Aminoethyl)trimethylammonium chloride: Features an aminoethyl group.
Uniqueness: (2-Carboxyethyl)trimethylammonium chloride is unique due to its carboxyethyl group, which imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it particularly useful in applications where other quaternary ammonium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
6340-41-6 |
|---|---|
Molekularformel |
C6H14ClNO2 |
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
2-carboxyethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7(2,3)5-4-6(8)9;/h4-5H2,1-3H3;1H |
InChI-Schlüssel |
GEBHWQYYANEGPE-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCC(=O)O.[Cl-] |
Verwandte CAS-Nummern |
13441-31-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


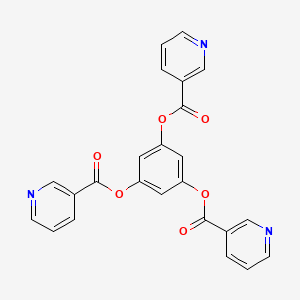
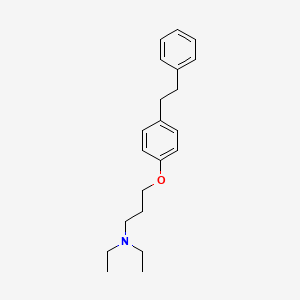
![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)
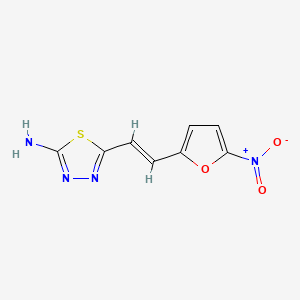
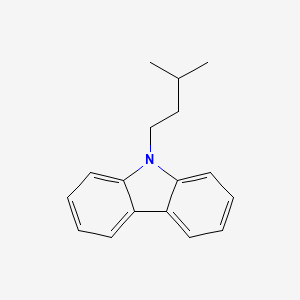

![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)

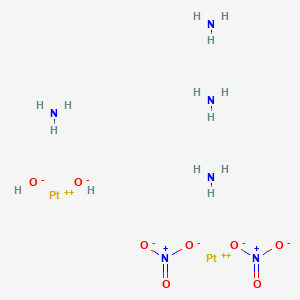
![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
